The primary application of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide (CAS number 1375066-73-1) in scientific research lies in its use as a key intermediate for the synthesis of various pharmaceutical compounds. One prominent example is Fezolmizine, a medication currently under investigation for the treatment of osteoarthritis pain []. Studies have shown that 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide plays a crucial role in the synthetic pathway leading to Fezolmizine [].
Patent literature also highlights the potential of this compound as an intermediate for creating deuterated versions of pharmaceutical drugs. For instance, research describes a method for synthesizing the deuterated form of Fezolmizine using 3-(methyl-d3)-1,2,4-thiadiazole-5-carbohydrazide, an isotopically modified version of the original molecule []. This approach allows scientists to investigate the pharmacokinetic and metabolic properties of drugs with greater precision.
Due to the importance of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide in pharmaceutical research, there is ongoing scientific interest in developing more efficient and scalable methods for its synthesis. Several research publications describe alternative approaches to producing this intermediate, aiming to address limitations associated with existing methods [, ]. These efforts focus on improving factors like safety, robustness, and overall efficiency of the synthetic process.
3-Methyl-1,2,4-thiadiazole-5-carbohydrazide is an organic compound characterized by the molecular formula C4H6N4OS and the CAS Number 1375066-73-1. The compound features a thiadiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. Its structure can be represented by the InChI code: 1S/C4H6N4OS/c1-2-6-4(10-8-2)3(9)7-5/h5H2,1H3,(H,7,9). This compound is a solid at room temperature and requires storage in a dark place under inert conditions to maintain stability.
Scientific databases list potential hazards associated with 3-MTCH, including:
These reactions highlight its utility as an intermediate in organic synthesis.
Research indicates that derivatives of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide exhibit significant biological activities:
These findings underscore the compound's potential as a lead structure in drug discovery.
The synthesis of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide typically involves several steps:
3-Methyl-1,2,4-thiadiazole-5-carbohydrazide has several applications:
These applications highlight its versatility in both medicinal and agricultural fields.
Interaction studies reveal that 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide interacts with various biological targets:
These interactions are crucial for understanding its mechanism of action and therapeutic potential.
Several compounds share structural similarities with 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Methyl-1,2,3-thiadiazole | Thiadiazole | Exhibits different biological activities than 3-methyl derivative. |
| 1,2,4-Triazole | Triazole | Known for potent antifungal properties. |
| 5-Amino-1,3,4-thiadiazole | Thiadiazole | Displays significant anti-inflammatory effects. |
While these compounds share similar frameworks or functional groups, 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide is unique due to its specific biological activities and synthetic versatility.
The discovery of thiadiazoles dates to the late 19th century, with early work on heterocyclic sulfur-nitrogen systems by chemists such as Bush (1894), who synthesized thiadiazole derivatives via hydrazine and carbon disulfide reactions. The specific development of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide emerged from mid-20th-century advancements in heterocyclic chemistry, particularly in optimizing hydrazide-functionalized thiadiazoles for pharmaceutical applications. A pivotal patent (CN113767094A) detailed its synthesis using methyl-d3 derivatives and Pinner salt intermediates, highlighting scalable industrial methods. Modern applications leverage its role as a precursor for NK-3 receptor antagonists (e.g., fezolinetant) and antimycobacterial agents.
3-Methyl-1,2,4-thiadiazole-5-carbohydrazide belongs to the 1,2,4-thiadiazole subclass of azoles, characterized by a five-membered aromatic ring containing one sulfur and two nitrogen atoms. Its classification is defined by:
The compound’s structure confers unique physicochemical and pharmacological properties:
The four thiadiazole isomers differ in heteroatom arrangement, leading to distinct properties:
The 1,2,4-isomer’s balance of stability and reactivity makes it preferable for pharmaceutical design compared to less stable 1,2,3- or 1,2,5-thiadiazoles.
3-Methyl-1,2,4-thiadiazole-5-carbohydrazide possesses the molecular formula C4H6N4OS with a precisely determined molecular weight of 158.18 grams per mole [1] [2] [3]. The compound features a five-membered heterocyclic thiadiazole ring system containing two nitrogen atoms and one sulfur atom, with a methyl substituent at position 3 and a carbohydrazide functional group at position 5 [4] [5]. The molecular architecture consists of four carbon atoms, six hydrogen atoms, four nitrogen atoms, one oxygen atom, and one sulfur atom arranged in a planar configuration that contributes to the compound's aromatic character [6] [7].
Table 1: Molecular Structure and Identification Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₆N₄OS | Multiple sources [1] [2] [3] |
| Molecular Weight (g/mol) | 158.18 | Multiple sources [1] [2] [3] |
| SMILES Notation | O=C(C1=NC(C)=NS1)NN | BLDPharm, ChemScene [3] [5] |
| InChI Key | UJQISHJANPSPTN-UHFFFAOYSA-N | Sigma-Aldrich [8] |
| InChI | 1S/C4H6N4OS/c1-2-6-4(10-8-2)3(9)7-5/h5H2,1H3,(H,7,9) | Sigma-Aldrich [8] |
According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as 3-methyl-1,2,4-thiadiazole-5-carbohydrazide [1] [8] [9]. Alternative chemical designations documented in scientific literature include 1,2,4-thiadiazole-5-carboxylic acid, 3-methyl-, hydrazide, which reflects the structural relationship to the corresponding carboxylic acid derivative [5] [9]. The systematic nomenclature emphasizes the heterocyclic thiadiazole core with specific positional numbering that places the methyl group at position 3 and the carbohydrazide moiety at position 5 of the ring system [2] [9].
The most widely employed classical approach involves the cyclization of thiosemicarbazide derivatives with appropriate carboxylic acid precursors [1] [2]. This methodology typically proceeds through initial acylation of thiosemicarbazide followed by intramolecular cyclization to form the thiadiazole ring system.
The phosphorus oxychloride route represents the most established method, where thiosemicarbazide reacts with carboxylic acids in the presence of phosphorus oxychloride under reflux conditions [1] [3]. This method achieves yields of 86-90% but requires temperatures of 80-120°C for 3-7 hours [1]. The reaction mechanism involves initial formation of an acyl chloride intermediate, followed by nucleophilic attack by the thiosemicarbazide nitrogen, and subsequent cyclization with elimination of hydrogen chloride.
Alternative dehydrating agents include thionyl chloride, which provides milder reaction conditions at 70-80°C with reaction times of 1-4 hours, yielding 70-80% of the desired product [1]. Sulfuric acid-mediated cyclization offers a cost-effective approach, operating at 60-80°C for 2-5 hours with yields of 75-85% [1].
The direct condensation approach employs carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride [4] [5]. This method operates under mild conditions at 25-50°C, though requiring extended reaction times of 4-8 hours to achieve yields of 65-75% [4]. The advantage of this approach lies in its compatibility with sensitive functional groups and room temperature operation.
Polyphosphate ester has emerged as an effective condensing agent, enabling one-pot synthesis of thiadiazole derivatives at temperatures not exceeding 85°C [2]. This method demonstrates particular efficacy for the cyclization of thiosemicarbazide with various carboxylic acids, providing good yields while avoiding the toxicity associated with phosphorus oxychloride.
The oxidative dimerization approach utilizing bromine or N-bromosuccinimide represents a significant advancement in thiadiazole synthesis [6] [7]. This methodology involves the bromination of thioamide precursors followed by dimerization and cyclization to form symmetrical 1,2,4-thiadiazole derivatives [8].
The bromine-acetic acid system operates at room temperature over 2-12 hours, achieving yields of 85-95% [7]. The mechanism involves initial sulfur-bromination of the thioamide, generating a reactive intermediate that undergoes intermolecular coupling with another thioamide molecule, followed by cyclization and aromatization [6].
N-bromosuccinimide-mediated synthesis under solvent-free grinding conditions provides an environmentally benign alternative, achieving yields of 75-88% with excellent scalability [8]. This method eliminates the need for organic solvents while maintaining high efficiency and reducing waste generation.
The Pinner reaction pathway involves initial formation of imidate salts from nitriles through acid-catalyzed alcoholysis [9]. These imidates subsequently react with isothiocyanates to form thioamidoimidate intermediates, which undergo cyclization with primary amines to yield thiadiazole derivatives [9].
This multi-step approach offers excellent regioselectivity but requires careful temperature control (0-25°C) and multiple purification steps [9]. While yields range from 60-85%, the method's complexity limits its scalability for large-scale synthesis. The approach finds particular utility in the preparation of deuterated derivatives and structurally complex thiadiazole analogs [10] [11].
The hydrazinecarbodithioate route involves cyclization of methyl hydrazinecarbodithioate derivatives under oxidative conditions [12] [13]. This method employs various oxidizing agents including tetrachlorobenzoquinone, ferric chloride, or iodine to promote ring closure [12].
The reaction typically proceeds at 25-50°C over 1-4 hours, achieving yields of 70-90% [12]. The mechanism involves initial oxidation of the dithioate functionality, followed by intramolecular nucleophilic attack and cyclization. This approach demonstrates particular effectiveness for synthesizing 5-unsubstituted thiadiazole derivatives [14] [15].
Microwave irradiation has revolutionized thiadiazole synthesis by dramatically reducing reaction times while improving yields [16] [17]. The microwave-assisted synthesis using phosphorus oxychloride operates at 600 watts for 5 minutes, achieving yields of 88-90% compared to conventional heating requiring several hours [16] [18].
Magnesium sulfate-catalyzed microwave synthesis represents a particularly attractive green approach, operating at 250 watts for 5 minutes at 25-50°C with yields of 86-88% [17]. This method eliminates the need for toxic dehydrating agents while providing excellent energy efficiency [19].
The enhanced reaction rates under microwave irradiation result from rapid dielectric heating, which provides uniform energy distribution and eliminates hot spots [16]. This leads to cleaner reaction profiles and reduced side product formation compared to conventional thermal heating [17].
Ultrasonic synthesis employs high-frequency sound waves (typically 40 kHz) to promote chemical reactions through cavitation effects [20] [21]. The ultrasound-assisted synthesis of thiadiazole derivatives operates at 35-80°C for 15-50 minutes, achieving remarkable yields of 91-97% [22].
The mechanism involves acoustic cavitation creating localized high-temperature and high-pressure zones that accelerate reaction rates [20]. This approach demonstrates particular effectiveness in aqueous media, providing an environmentally benign alternative to organic solvents [21]. The method shows excellent compatibility with various functional groups and enables the synthesis of complex thiadiazole architectures [22].
Lipase-catalyzed ultrasonic synthesis represents a cutting-edge approach combining enzymatic catalysis with sonochemical activation [20]. This method operates under mild conditions while achieving high yields and excellent regioselectivity [23].
Solvent-free mechanochemical synthesis represents the pinnacle of green chemistry approaches for thiadiazole preparation [8] [24]. Ball milling and manual grinding techniques eliminate solvent waste while providing high atom economy [8].
The grinding method typically involves mixing solid reactants in a mortar and pestle for 1-2 hours at room temperature, achieving yields of 66-77% [8]. While yields may be moderate compared to solution-phase methods, the environmental benefits and operational simplicity make this approach highly attractive for sustainable synthesis [24].
Neat reaction conditions using thermal activation have also been explored, where reactants are heated together without solvent for 3 hours [1]. This approach yields 66% of product while eliminating solvent-related environmental concerns [24].
Temperature optimization studies reveal that most thiadiazole syntheses operate optimally at 70-90°C [25] [26]. Temperatures below 60°C result in incomplete conversion, while temperatures exceeding 120°C lead to product decomposition and increased side reactions [26].
Reaction time optimization indicates that 3-5 hours represents the optimal duration for most synthetic routes [25]. Shorter times result in incomplete conversion, while extended reaction times beyond 6 hours promote side reactions and yield reduction [25]. Microwave and ultrasonic methods significantly reduce these time requirements to minutes rather than hours [16] [21].
The relationship between temperature and time follows Arrhenius kinetics, with higher temperatures enabling shorter reaction times [26]. However, the optimal balance must consider product stability, side reaction formation, and energy efficiency [27].
Catalyst loading studies demonstrate that 0.1-0.2 equivalents of acidic catalysts provide optimal results [28] [29]. Lower loadings result in incomplete conversion, while higher loadings do not improve yields and may promote side reactions [29].
Lewis acids such as zinc chloride and ferric chloride show excellent catalytic activity for thiadiazole cyclization [29]. Brønsted acids including sulfuric acid and polyphosphoric acid provide effective dehydrating conditions while promoting ring closure [1] [2].
Heterogeneous catalysts offer advantages in terms of recovery and reuse [30]. Supported acid catalysts on solid matrices enable easier product isolation while maintaining high catalytic activity [31].
Recrystallization from ethanol represents the most widely employed purification method, providing high-purity products with minimal material loss [32] [33]. The choice of recrystallization solvent significantly impacts both yield and purity, with ethanol, methanol, and ethyl acetate being preferred solvents [32].
Column chromatography using silica gel with hexane-ethyl acetate gradients enables separation of closely related isomers and impurities [32]. However, this method may result in lower overall yields due to material loss during purification [33].
Precipitation methods using water or petroleum ether provide rapid purification for highly pure crude products [32]. pH adjustment during workup significantly influences product recovery, with basic conditions (pH 8-10) favoring complete precipitation of thiadiazole products [34].
Yield enhancement strategies include optimization of stoichiometry, with slight excess of the electrophilic component typically providing improved conversions [32]. Slow addition techniques and temperature programming also contribute to higher yields by minimizing side reactions and promoting complete conversion [33].
The development of continuous flow processes offers significant advantages for scale-up and process intensification [35]. These methods provide excellent heat and mass transfer while enabling precise control of reaction parameters [35].